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Compound of Interest

Compound Name:
tert-butyl (3R)-3-amino-3-

phenylpropanoate

Cat. No.: B062256 Get Quote

The molecular formula C13H19NO2 represents a fascinating landscape of chemical diversity.

While denoting a fixed composition of atoms—13 carbon, 19 hydrogen, 1 nitrogen, and 2

oxygen—this simple formula gives rise to a multitude of structural isomers, each with unique

chemical, physical, and pharmacological properties.[1] These isomers can range from

pharmaceutically active compounds to psychedelic substances and valuable synthetic

intermediates.[1][2][3]

This guide provides a deep dive into the synthesis and analysis of compounds with this

formula, using the clinically significant acetylcholinesterase inhibitor, (S)-Rivastigmine, as a

central case study.[4][5] Its synthesis illuminates key chemical transformations and the critical

importance of stereochemistry in modern drug development. We will explore the causality

behind experimental choices, from starting material selection to the nuances of chiral

resolution.

Furthermore, this document establishes a robust framework for the analytical characterization

of such molecules. The validation of a compound's identity, purity, and stereochemical integrity

is non-negotiable in a research and development setting. We will detail the application of

cornerstone analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography

(HPLC), explaining how each method provides a unique and essential piece of the structural

puzzle.
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PART 1: Synthesis of a Chiral Carbamate - The Case
of (S)-Rivastigmine
Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the management of

Alzheimer's and Parkinson's disease-related dementia.[4][6] Its therapeutic activity resides

exclusively in the (S)-enantiomer, making stereoselective synthesis a paramount objective.[7]

The following pathway represents a logical and scalable approach starting from a common

commercial building block, m-hydroxy acetophenone.

Rationale for the Synthetic Strategy
The chosen strategy builds the molecule in a convergent manner, first establishing the

carbamate-protected aromatic core and then introducing the chiral amine sidechain. This

approach is advantageous as it allows for the critical chiral reduction step to be performed on a

stable intermediate. The final amination step is a well-established, high-yielding transformation.

Experimental Protocol: Asymmetric Synthesis of (S)-
Rivastigmine
This protocol is a synthesized representation of established methods.[5][7]

Step 1: Carbamoylation of m-Hydroxy Acetophenone

Objective: To protect the phenolic hydroxyl group and install the N-ethyl-N-methyl carbamate

moiety.

Procedure:

To a stirred solution of m-hydroxy acetophenone (1.0 eq) in a suitable aprotic solvent (e.g.,

Dichloromethane) at 0 °C, add a strong base such as Sodium Hydride (NaH, 1.1 eq)

portion-wise.

Allow the mixture to stir for 30 minutes at 0 °C to form the sodium phenoxide.

Add N-ethyl-N-methylcarbamoyl chloride (1.1 eq) dropwise, maintaining the temperature

at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC

until the starting material is consumed.

Quench the reaction carefully with water and extract the product with dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield N-ethyl-N-methyl-carbamic acid 3-acetylphenyl ester.

Step 2: Asymmetric Reduction of the Ketone

Objective: To reduce the ketone to a secondary alcohol with high enantioselectivity, forming

the chiral center. This is the most critical step for ensuring the final product's stereochemical

purity.

Procedure:

In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-ethyl-

N-methyl-carbamic acid 3-acetylphenyl ester (1.0 eq) in anhydrous THF.

Add a chiral catalyst system. A common and effective choice is a complex of (S)-(-)-α,α-

diphenylprolinol and a borane source like borane-dimethyl sulfide complex (BH3·SMe2) or

trimethyl borate/borane.[7]

Cool the solution to the optimal temperature for the catalyst (e.g., 0 °C or -20 °C) and add

the borane reagent (e.g., BH3·SMe2, 1.5 eq) slowly.

Stir the reaction for several hours, monitoring by TLC.

Upon completion, quench the reaction by the slow addition of methanol, followed by

aqueous acid (e.g., 1M HCl).

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate and brine,

dry, and concentrate to yield N-ethyl-N-methyl-carbamic acid 3-[(S)-1-hydroxyethyl]phenyl

ester.

Step 3: Conversion to the Final Amine via Mesylation
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Objective: To convert the secondary alcohol into a good leaving group (mesylate) and

subsequently displace it with dimethylamine to form the tertiary amine.

Procedure:

Dissolve the chiral alcohol from Step 2 (1.0 eq) in dichloromethane and cool to 0 °C.

Add triethylamine (Et3N, 2.0 eq) followed by the dropwise addition of methanesulfonyl

chloride (MsCl, 1.2 eq).

Stir the reaction at 0 °C for 30-60 minutes.

In a separate pressure-tolerant vessel, add a solution of dimethylamine (e.g., 40% in water

or 2M in THF, 3.0-4.0 eq).

Transfer the activated mesylate solution to the dimethylamine solution and seal the vessel.

Stir the reaction at room temperature for 24-48 hours.

After completion, perform a standard aqueous workup and extract the product. Purify by

column chromatography or crystallization to obtain the (S)-Rivastigmine free base.

Step 4: Tartrate Salt Formation

Objective: To form the stable, crystalline, and pharmaceutically acceptable hydrogentartrate

salt.

Procedure:

Dissolve the purified (S)-Rivastigmine base in a suitable solvent like ethanol.

Add a solution of L-(+)-tartaric acid (1.0 eq) in ethanol.

Stir the mixture. The product will precipitate as a white solid.

Cool the mixture to enhance crystallization, then collect the solid by filtration, wash with

cold ethanol, and dry under vacuum.
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Synthesis Workflow Diagram

Part 1: Synthesis of (S)-Rivastigmine

m-Hydroxy Acetophenone

Step 1: Carbamoylation
Reagents: NaH, N-ethyl-N-methylcarbamoyl chloride

Intermediate:
3-Acetylphenyl Ester

Step 2: Asymmetric Reduction
Reagents: Chiral Catalyst (e.g., (S)-prolinol derived), Borane

Intermediate:
(S)-1-Hydroxyethyl Phenyl Ester

Step 3: Mesylation & Amination
Reagents: MsCl, Et3N; then Dimethylamine

(S)-Rivastigmine (Free Base)

Step 4: Salt Formation
Reagent: L-(+)-Tartaric Acid

(S)-Rivastigmine Hydrogentartrate
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Caption: Synthetic pathway for (S)-Rivastigmine from m-hydroxy acetophenone.

PART 2: Comprehensive Analytical Characterization
The confirmation of a synthesized molecule's structure and purity is a cornerstone of chemical

research. A multi-technique approach is required to unambiguously characterize the product.[8]

[9][10]

Analytical Workflow
A logical workflow ensures that each analytical step builds upon the last, from initial purity

checks to definitive structural and stereochemical confirmation.

Crude Synthesized Product

Purity Assessment HPLC / UPLC

Structural Elucidation Mass Spectrometry (MS) NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy

Stereochemical Analysis Chiral HPLC

Confirms Molecular Weight Confirms Connectivity

Fully Characterized
(S)-Rivastigmine

Confirms Enantiomeric Purity

Click to download full resolution via product page

Caption: A systematic workflow for the analytical characterization of the target molecule.
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Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is indispensable for assessing the purity of the final

compound and its intermediates. For chiral molecules, specialized chiral HPLC is required to

determine the enantiomeric excess (ee).

Purity Analysis (Reversed-Phase HPLC):

Principle: Separates compounds based on their polarity. The nonpolar stationary phase

(e.g., C18) retains nonpolar compounds longer.

Typical Protocol:

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or

Trifluoroacetic Acid).

Detection: UV at 214 nm.

Expected Result: A single major peak for the pure compound, with any impurities

appearing as separate, smaller peaks. Purity is calculated based on the relative peak

areas.

Enantiomeric Excess (ee) Analysis (Chiral HPLC):

Principle: Utilizes a chiral stationary phase (CSP), often based on polysaccharide

derivatives, which interacts differently with the two enantiomers, leading to different

retention times.[11][12]

Causality: The three-dimensional structure of the CSP creates chiral pockets or surfaces.

One enantiomer fits better or has stronger transient interactions (e.g., hydrogen bonding,

π-π stacking) than the other, causing it to be retained longer on the column.

Typical Protocol:

Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H).
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Mobile Phase: A non-polar mobile phase, typically a mixture of Hexane and Isopropanol,

often with a small amount of an amine modifier like diethylamine to improve peak shape

for basic compounds.[13]

Detection: UV at 214 nm.

Expected Result: Two distinct peaks, one for the (S)-enantiomer and one for the (R)-

enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [([S] -

[R]) / ([S] + [R])] * 100. A successful asymmetric synthesis should yield an ee of >99%.

[4]

Mass Spectrometry (MS)
MS is a powerful technique that provides the molecular weight of the compound and offers

structural clues through fragmentation patterns.[8]

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-

to-charge ratio (m/z).

Method (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar

molecules like Rivastigmine. It typically produces a protonated molecular ion [M+H]⁺.

Expected Result for Rivastigmine (C14H22N2O2, not C13H19NO2 as in the free phenol

precursor): The free base of Rivastigmine is C14H22N2O2 (MW: 250.34). The expected

[M+H]⁺ ion would be at m/z 251.17. High-resolution MS (HRMS) can confirm the elemental

composition to within a few parts per million.

Fragmentation Analysis: While ESI is soft, in-source fragmentation can be induced. For

phenethylamine-type structures, a common fragmentation is the cleavage of the Cα-Cβ

bond.[14] For Rivastigmine, characteristic losses would involve the carbamate and

dimethylaminoethyl sidechains. For instance, impurities in Rivastigmine have been identified

by observing their unique mass fragments.[15][16] Phenethylamine derivatives often show a

loss of NH3 during ESI-MS analysis.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is arguably the most powerful tool for elucidating the precise structure of an organic

molecule by mapping out the carbon-hydrogen framework.[8]

¹H NMR (Proton NMR):

Principle: Provides information about the number of different types of protons, their

chemical environment, and their proximity to other protons.

Expected Signals for Rivastigmine:

Aromatic Protons: Multiple signals in the 6.8-7.5 ppm region, showing splitting patterns

characteristic of a 1,3-disubstituted benzene ring.

Ethyl & Methyl on Carbamate Nitrogen: Signals around 3.3-3.5 ppm (quartet for -CH2-)

and 1.1-1.3 ppm (triplet for -CH3), along with a singlet for the N-methyl.

Dimethylamino Protons: A sharp singlet around 2.2-2.4 ppm integrating to 6 protons.

Methine Proton (CH): A quartet adjacent to the chiral center.

Methyl Protons (CH3): A doublet coupled to the methine proton.

¹³C NMR (Carbon NMR):

Principle: Provides information on the number of different types of carbon atoms in the

molecule.

Expected Signals for Rivastigmine:

Carbonyl Carbon (C=O): A signal in the 150-160 ppm range.

Aromatic Carbons: Multiple signals between 115-155 ppm.

Aliphatic Carbons: Signals in the 10-60 ppm range corresponding to the various methyl,

ethyl, and methine carbons.

Computational studies using Density Functional Theory (DFT) can be used to predict NMR and

IR spectra, which can then be benchmarked against experimental data for further confirmation.
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[19]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

[8][20]

Principle: Different chemical bonds vibrate at specific frequencies. The molecule absorbs

infrared radiation at these characteristic frequencies.

Expected Absorptions for Rivastigmine:

C=O Stretch (Carbamate): A strong, sharp absorption band around 1710-1730 cm⁻¹.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹,

respectively.

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Summary of Analytical Data
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Technique Parameter
Expected Result
for (S)-
Rivastigmine

Purpose

HPLC (RP) Purity
>99% (single major

peak)

Quantifies chemical

purity

HPLC (Chiral) Enantiomeric Excess >99% ee
Quantifies

stereochemical purity

HRMS (ESI+) [M+H]⁺
m/z 251.1703 (for

C14H22N2O2)

Confirms molecular

formula

¹H NMR
Chemical Shifts &

Splitting

Signals for aromatic,

carbamate, and amine

protons

Confirms atom

connectivity

¹³C NMR Chemical Shifts

Signals for carbonyl,

aromatic, and aliphatic

carbons

Confirms carbon

skeleton

IR
Absorption

Frequencies

Strong C=O stretch

(~1720 cm⁻¹), C-O, C-

H

Confirms functional

groups

Conclusion
The molecular formula C13H19NO2 serves as an entry point into a diverse field of organic

chemistry. This guide has demonstrated that a successful engagement with any specific isomer

requires a dual mastery of both synthesis and analysis. Through the detailed case study of (S)-

Rivastigmine, we have illustrated a logical, stereocontrolled synthetic pathway, emphasizing the

rationale behind each chemical step.

Equally important is the rigorous analytical validation of the final product. The orthogonal

application of chromatography (HPLC for purity and chirality) and spectroscopy (MS for mass,

NMR for structure, IR for functional groups) provides a self-validating system of

characterization. This comprehensive approach ensures that researchers and drug

development professionals can proceed with confidence in the identity, quality, and

stereochemical integrity of their target molecules.
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